CID 16219502

Description

Significance of Indole-3-acetaldehyde as a Key Metabolic Intermediate

Indole-3-acetaldehyde stands as a central junction in the biosynthesis of auxin. Several metabolic routes, primarily originating from the amino acid tryptophan, converge to produce IAAld, which is subsequently oxidized to form indole-3-acetic acid (IAA). nih.gov The conversion of IAAld to IAA is a critical final step, catalyzed by enzymes known as aldehyde dehydrogenases (ALDHs). nih.govnih.govportlandpress.com

In bacteria and plants, at least three tryptophan-dependent pathways lead to the formation of IAAld:

The Indole-3-pyruvic acid (IPyA) pathway: This is considered a major pathway in both plants and many bacteria. nih.govoup.com Tryptophan is first converted to indole-3-pyruvic acid, which is then decarboxylated to form IAAld. oup.comnih.gov

The Tryptamine (B22526) (TAM) pathway: In this route, tryptophan is decarboxylated to form tryptamine. An amine oxidase then converts tryptamine to IAAld. nih.gov

The Tryptophan side-chain oxidase (TSO) pathway: This pathway involves the direct conversion of tryptophan to IAAld, although it is considered less common. nih.gov

The convergence of these pathways on IAAld underscores its indispensable role as an immediate precursor to IAA, a hormone that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation. nih.gov In pathogenic bacteria, IAA produced via IAAld can act as a virulence factor to manipulate the host plant's physiology. nih.govnih.gov

Table 1: Key Biosynthetic Pathways Converging on Indole-3-acetaldehyde (IAAld)

| Pathway Name | Starting Molecule | Key Intermediate(s) | Final Product from IAAld |

|---|---|---|---|

| Indole-3-pyruvic acid (IPyA) Pathway | Tryptophan | Indole-3-pyruvic acid | Indole-3-acetic acid (IAA) |

| Tryptamine (TAM) Pathway | Tryptophan | Tryptamine | Indole-3-acetic acid (IAA) |

Overview of Tryptophan-Derived Metabolites and Their Biological Functions

Indole-3-acetaldehyde is part of a vast network of biologically active molecules derived from the essential amino acid L-tryptophan. imrpress.comresearchgate.net In animals and humans, tryptophan is a crucial component of proteins and the precursor for a wide array of metabolites that regulate fundamental physiological processes. imrpress.comresearchgate.net Beyond its role in protein synthesis, tryptophan metabolism follows several major routes, producing compounds with distinct and vital functions. nih.govwikipedia.org

Key metabolic pathways for tryptophan include:

The Kynurenine Pathway: This is the principal route of tryptophan catabolism, accounting for over 90% of its degradation. nih.gov It produces several neuroactive compounds and is the pathway for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular redox reactions. nih.govresearchgate.net

The Serotonin (B10506) Pathway: A small but critical fraction of dietary tryptophan is converted into serotonin (5-hydroxytryptamine), a key neurotransmitter that regulates mood, appetite, sleep, and behavior. nih.govcreative-proteomics.com Serotonin can be further metabolized to produce melatonin, the hormone responsible for regulating circadian rhythms. wikipedia.orgresearchgate.net

The Indole (B1671886) Pathway: In the gut, microbial enzymes can metabolize tryptophan into various indole derivatives, including indole-3-acetaldehyde, which can influence gut health and host-microbe interactions. mdpi.comnih.gov

The diverse functions of these metabolites highlight the central role of tryptophan in maintaining homeostasis across neurological, immune, and metabolic systems. researchgate.netresearchgate.net

Table 2: Major Tryptophan-Derived Metabolites and Their Functions

| Metabolite | Primary Function(s) |

|---|---|

| Serotonin | Neurotransmitter involved in mood, sleep, and appetite regulation. nih.govcreative-proteomics.com |

| Melatonin | Neurohormone that regulates circadian rhythms (sleep-wake cycles). wikipedia.orgresearchgate.net |

| Kynurenine | Intermediate in the main tryptophan degradation pathway; involved in immune regulation and NAD+ synthesis. researchgate.netresearchgate.net |

| Niacin (Vitamin B3) | Essential nutrient; precursor for NAD+ and NADP+, vital coenzymes in metabolism. nih.gov |

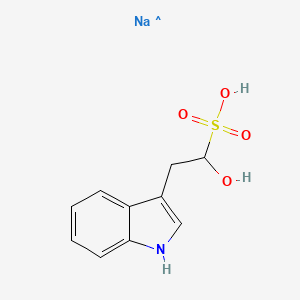

Structural Relationship of CID 16219502 (Indole-3-acetaldehyde sodium bisulfite) to Indole-3-acetaldehyde and Its Role in Research Stability

The chemical compound identified by PubChem this compound is Indole-3-acetaldehyde sodium bisulfite . sigmaaldrich.com This substance is not a naturally occurring metabolite but rather a synthetic derivative designed for stability in a research setting. It is the sodium bisulfite addition compound of Indole-3-acetaldehyde. sigmaaldrich.com

Structurally, this compound is formed through the chemical reaction between Indole-3-acetaldehyde (IAAld) and sodium bisulfite (NaHSO₃). The aldehyde functional group (-CHO) of IAAld is highly reactive and makes the parent molecule inherently unstable, prone to oxidation or polymerization, which complicates its storage and experimental use. The addition of sodium bisulfite across the aldehyde's carbon-oxygen double bond converts the reactive aldehyde into a stable, water-soluble, and often crystalline solid known as a bisulfite adduct.

This stabilization is crucial for research. By using the stable bisulfite adduct (this compound), scientists can accurately handle, store, and dispense a known quantity of the compound. sigmaaldrich.com The adduct can serve as a stable source of IAAld for in vitro biochemical assays, such as studying the kinetics and substrate specificity of aldehyde dehydrogenase enzymes that convert IAAld to IAA. nih.govportlandpress.com It is also used as a reactant in the chemical synthesis of other indole derivatives and potential neurotransmitter analogs. sigmaaldrich.comscientificlabs.com

Table 3: Compound Properties

| Compound Name | PubChem CID | Chemical Formula | Molar Mass |

|---|---|---|---|

| Indole-3-acetaldehyde | 800 | C₁₀H₉NO | 159.19 g/mol |

Structure

2D Structure

Properties

Molecular Formula |

C10H11NNaO4S |

|---|---|

Molecular Weight |

264.26 g/mol |

InChI |

InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15); |

InChI Key |

PJXDNDXPPJXBTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Indole 3 Acetaldehyde

Tryptophan-Dependent Biosynthesis Routes

Tryptophan serves as the foundational molecule for multiple IAA biosynthesis pathways, highlighting its central role in auxin production across different kingdoms of life. nih.govnih.gov The conversion of tryptophan to IAAld is a multi-step process involving a series of enzymatic reactions.

The Indole-3-pyruvic acid (IPA) pathway is considered a major route for IAA biosynthesis in plants and is also prevalent in many plant-associated bacteria. nih.govresearchgate.netjircas.go.jp This pathway involves the initial conversion of tryptophan to indole-3-pyruvic acid (IPA), which is then subsequently converted to indole-3-acetaldehyde. nih.govnih.gov

The first committed step in the IPA pathway is the deamination of L-tryptophan to form indole-3-pyruvic acid. This reaction is catalyzed by a group of enzymes known as aminotransferases. researchgate.netresearchgate.net In the model plant Arabidopsis thaliana, this crucial conversion is primarily carried out by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of proteins and their relatives (TARs). jircas.go.jpnih.govresearchgate.netnih.gov

Genetic and biochemical studies have demonstrated that the TAA family of aminotransferases is essential for auxin biosynthesis. nih.govnih.gov These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and can utilize L-tryptophan as a substrate, although they may also exhibit activity with other amino acids. mdpi.com The TAA/TAR enzymes play a critical role in various developmental processes in plants, which are regulated by auxin levels. nih.govbrookes.ac.ukresearchgate.net The regulation of TAA1/TAR gene expression and the activity of the resulting enzymes are key control points in the IPA pathway. mdpi.compnas.org

Table 1: Key Aminotransferases in the IPA Pathway

| Enzyme Family | Organism Example | Function | Reference |

|---|---|---|---|

| TAA/TAR | Arabidopsis thaliana | Converts L-tryptophan to indole-3-pyruvic acid (IPA). | nih.govresearchgate.net |

| Aromatic Aminotransferases | Saccharomyces cerevisiae (Aro8, Aro9) | Involved in the transamination of tryptophan to IPA. | frontiersin.org |

| Aromatic Aminotransferase (AAT) | Clostridium sporogenes | Catalyzes the conversion of tryptophan to IPA in gut microbiota. | researchgate.net |

Following its synthesis, indole-3-pyruvic acid is decarboxylated to form indole-3-acetaldehyde. This reaction is catalyzed by the enzyme indole-3-pyruvate decarboxylase (IpdC). nih.govfrontiersin.org The ipdC gene, which encodes for this enzyme, has been identified and characterized in a variety of plant-associated bacteria, including Azospirillum brasilense and Enterobacter cloacae. ebi.ac.ukjmb.or.kr

The activity of IpdC is a critical step in the IPA pathway, directly leading to the formation of IAAld. nih.gov In some bacteria, the inactivation of the ipdC gene has been shown to significantly reduce IAA production, underscoring the importance of this pathway. jmb.or.kr IpdC belongs to a family of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes and shares homology with other pyruvate (B1213749) decarboxylases. ebi.ac.ukjmb.or.kr

An alternative route for the synthesis of Indole-3-acetaldehyde from tryptophan is the Tryptamine (B22526) (TAM) pathway. nih.govoup.com This pathway is also found in both plants and microorganisms and involves the initial decarboxylation of tryptophan to form tryptamine. nih.govumn.edu

In the tryptamine pathway, tryptamine is converted to indole-3-acetaldehyde through the action of amine oxidases, specifically monoamine oxidase (MAO). nih.govicm.edu.pl MAO is a flavin-dependent enzyme that catalyzes the oxidative deamination of primary and secondary amines to their corresponding aldehydes. icm.edu.plquora.com

There are two main isoforms of MAO, MAO-A and MAO-B, both of which have been shown to metabolize tryptamine in human tissues. nih.gov The enzymatic reaction involves the conversion of the amine group on tryptamine into an imine, which is then hydrolyzed to an aldehyde (IAAld). quora.com This step is crucial for channeling tryptamine into the auxin biosynthesis pathway. nih.gov

The initial step of the tryptamine pathway is the conversion of L-tryptophan to tryptamine. This decarboxylation reaction is catalyzed by aromatic-L-amino-acid decarboxylases (AADC). nih.govtaylorandfrancis.com These enzymes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent and are responsible for the decarboxylation of various aromatic L-amino acids. nih.gov

In Bacillus atrophaeus, an AADC has been shown to catalyze the conversion of L-tryptophan to tryptamine as part of the biosynthesis of bacillamide C. nih.gov Similarly, L-tryptophan decarboxylase has been identified in the fungus Psilocybe cubensis, where it converts L-tryptophan to tryptamine. wikipedia.org The activity of these decarboxylases represents the entry point into the tryptamine pathway for IAAld synthesis.

Table 2: Enzymes of the Tryptamine Pathway

| Enzyme | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| Aromatic-L-amino-acid Decarboxylase (AADC) | Decarboxylation | L-Tryptophan | Tryptamine | nih.govtaylorandfrancis.com |

| Monoamine Oxidase (MAO) | Oxidative deamination | Tryptamine | Indole-3-acetaldehyde (IAAld) | nih.govicm.edu.pl |

Indole-3-acetaldoxime and Indole-3-acetonitrile (B3204565) Intermediates Leading to IAAld

In many plants, particularly within the Brassicaceae family, tryptophan is first converted to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana. nih.govplos.orgresearchgate.net From IAOx, the pathway can proceed via two main branches to ultimately form IAA. One route involves the conversion of IAOx to indole-3-acetonitrile (IAN). While the precise enzymes for this step are not fully resolved, IAN can then be converted to IAA by nitrilase enzymes. nih.govmdpi.com

Alternatively, and central to the formation of IAAld, IAOx can be metabolized through a series of steps that lead to IAAld, which is then oxidized to IAA. researchgate.net This positions IAOx as a key branch point in auxin biosynthesis, capable of being channeled towards different intermediates depending on the plant species and physiological conditions. researchgate.netmdpi.com The pathway proceeding through IAOx and potentially IAN as an intermediate before forming IAAld is a significant route for auxin production in certain plants. plos.org

Tryptophan-Independent Biosynthesis Pathways of Indole-3-acetaldehyde Precursors

While tryptophan is the main precursor for IAA biosynthesis, evidence for tryptophan-independent pathways has been established, particularly through studies of tryptophan auxotrophic mutants in maize and Arabidopsis. nih.govpnas.org These pathways are generally less characterized than their tryptophan-dependent counterparts, and the exact enzymatic steps leading to IAAld remain somewhat elusive. nih.govnih.gov

Research suggests that these pathways branch off from the tryptophan biosynthesis pathway itself, utilizing intermediates such as indole (B1671886) or indole-3-glycerol phosphate (B84403) (IGP) as precursors for IAA. mdpi.comnih.govresearchgate.net In this scenario, a cytosolic indole synthase (INS) may convert IGP to indole, which then serves as the starting point for a separate route to IAA. nih.govpnas.org This indole can then be converted to IAA, with indole-3-acetaldehyde being a key intermediate in this process. mdpi.com Feeding experiments with the endophyte Cyanodermella asteris have shown that indole, as well as IAAld itself, can significantly increase the production of IAA, supporting the role of these compounds as precursors in a tryptophan-independent context. researchgate.netmdpi.com However, the specific enzymes that catalyze the conversion of indole or IGP to IAAld in this pathway are not yet fully identified. nih.gov

Catabolism and Conversion of Indole-3-acetaldehyde

Once formed, Indole-3-acetaldehyde stands at a metabolic crossroads, where it can either be irreversibly oxidized to the active auxin, indole-3-acetic acid, or be reduced to the inactive compound, indole-3-ethanol. This balance is crucial for regulating local auxin concentrations.

Enzymatic Oxidation to Indole-3-acetic Acid (IAA)

The conversion of IAAld to IAA is the final and a rate-limiting step in several major auxin biosynthesis pathways. This oxidation is carried out by at least two distinct classes of enzymes. nih.gov

Indole-3-acetaldehyde oxidase (EC 1.2.3.7) is an enzyme that catalyzes the oxidation of IAAld to IAA using molecular oxygen as an electron acceptor. wikipedia.org The reaction produces hydrogen peroxide as a byproduct. wikipedia.org These enzymes show a preference for aldehydes with an indole ring structure. peerj.com Found in various plants like maize, pea, and cucumber, this enzyme is a hemoprotein that contains FAD, iron, and molybdenum as cofactors. wikipedia.orgpeerj.com Its activity is often higher in auxin-overproducing mutants, highlighting its significant role in plant hormone biosynthesis. peerj.com

Aldehyde dehydrogenases (ALDHs) are a large superfamily of NAD(P)+-dependent enzymes that oxidize a wide range of aldehydes to their corresponding carboxylic acids. nih.govnih.gov In the context of auxin biosynthesis, specific ALDHs catalyze the conversion of IAAld to IAA. nih.gov

Extensive research in the plant pathogen Pseudomonas syringae has identified several ALDHs—AldA, AldB, and AldC—capable of this conversion. nih.govnih.gov Kinetic analyses reveal that these enzymes have distinct substrate preferences and efficiencies. AldA, in particular, functions as a highly efficient and specific indole-3-acetaldehyde dehydrogenase. nih.govresearchgate.net

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Relative Efficiency vs. AldA |

|---|---|---|---|---|

| AldA | 14 ± 2 | 3.1 ± 0.1 | 2.2 x 105 | 1 |

| AldB | 150 ± 20 | 0.25 ± 0.01 | 1.7 x 103 | ~1/130 |

| AldC | 2300 ± 500 | 0.72 ± 0.08 | 3.1 x 102 | ~1/710 |

Data derived from studies on Pseudomonas syringae enzymes. nih.gov

The data clearly indicates that AldA is the most catalytically efficient enzyme for converting IAAld to IAA, with a catalytic efficiency (kcat/Km) approximately 130-fold and 710-fold higher than that of AldB and AldC, respectively. nih.gov This suggests that while multiple ALDHs may have the ability to oxidize IAAld, some, like AldA, are highly specialized for this role in auxin biosynthesis. nih.govresearchgate.net

Formation of Other Indole Derivatives

Indole-3-acetaldehyde (IAAld), a pivotal intermediate in tryptophan metabolism, does not have a singular metabolic fate. wikipedia.orgnih.gov Its highly reactive aldehyde group makes it a substrate for various enzymatic transformations, leading to a range of indole derivatives with diverse biological functions. wikipedia.orgnih.gov The primary and most extensively documented conversions are its oxidation to indole-3-acetic acid (IAA) and its reduction to tryptophol (B1683683) (IEt). nih.govnih.gov However, other metabolic pathways, including oxidative decarbonylation and condensation reactions, contribute to the diversity of indolic compounds derived from IAAld.

The enzymatic conversion of indole-3-acetaldehyde is a key control point in the metabolism of tryptophan and the production of bioactive indole compounds. The fate of IAAld is determined by the presence and activity of various oxidoreductases in different organisms and tissues. nih.govnih.gov

Oxidation to Indole-3-Acetic Acid (IAA)

The most prominent metabolic route for indole-3-acetaldehyde in plants and many bacteria is its oxidation to indole-3-acetic acid (IAA), the primary plant hormone of the auxin class. nih.gov This conversion is a critical step in several tryptophan-dependent IAA biosynthesis pathways. nih.gov The reaction is catalyzed by specific NAD⁺-dependent aldehyde dehydrogenases (ALDHs). nih.govnih.govnih.gov In the plant pathogen Pseudomonas syringae, the enzyme AldA has been identified as a novel indole-3-acetaldehyde dehydrogenase that efficiently catalyzes this oxidation, which is crucial for the bacterium's virulence. nih.govnih.gov In plants, aldehyde oxidases (AO) are also responsible for the conversion of IAAld to IAA. nih.gov This oxidation is generally considered an irreversible reaction that commits the precursor to the auxin pathway. nih.gov

The proposed mechanism for this NAD⁺-dependent reaction involves two main parts. Initially, a catalytic cysteine residue in the enzyme's active site forms a thiohemiacetal intermediate with the indole-3-acetaldehyde. This is followed by the transfer of a hydride from the aldehyde to the NAD⁺ cofactor, creating a thioacyl-enzyme intermediate. nih.govnih.gov In the second step, a conserved glutamate (B1630785) residue activates a water molecule, which then hydrolyzes the intermediate, releasing the final product, indole-3-acetic acid, and the reduced cofactor NADH. nih.gov

Reduction to Tryptophol (Indole-3-Ethanol)

In addition to oxidation, indole-3-acetaldehyde can be reduced to form tryptophol (indole-3-ethanol, IEt). nih.gov This reduction is a common metabolic route in various plants and microorganisms, including yeast. nih.govthieme-connect.com In barley seedlings, for example, when indole-3-acetaldehyde is supplied, it is converted to both IAA and tryptophol. nih.gov The formation of tryptophol is often observed alongside IAA production, suggesting a branching point in the metabolic pathway of IAAld. nih.gov This reaction is catalyzed by alcohol dehydrogenases, which utilize NADH or NADPH as a cofactor to reduce the aldehyde group to a primary alcohol. In yeast, this conversion is part of the tryptophan metabolism pathway. thieme-connect.com

Formation of Other Derivatives

While the conversion to IAA and tryptophol are the most characterized fates, indole-3-acetaldehyde can serve as a precursor to other indole derivatives.

Indole-3-Carbaldehyde: Research on the enzymatic oxidation of indole derivatives has shown that the breakdown of 1-methyl-indole-3-acetaldehyde by peroxidase results in the formation of 1-methyl-indole-3-carbaldehyde, a product with one less carbon atom in the side chain. This suggests that a similar oxidative decarbonylation could potentially convert indole-3-acetaldehyde to indole-3-carbaldehyde (also known as indole-3-aldehyde) in certain biological contexts. ekb.egwikipedia.org Indole-3-carbaldehyde itself is a known metabolite of L-tryptophan in some human gut bacteria. wikipedia.org

β-Carbolines: The chemical structure of indole-3-acetaldehyde lends itself to participation in the Pictet-Spengler reaction, a cyclization reaction that forms tetrahydro-β-carbolines. wikipedia.orgmdpi.com This reaction typically involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone. wikipedia.org Tetrahydro-β-carbolines are the structural core of a large family of indole alkaloids with significant biological activities. acs.orgnih.govbeilstein-journals.org While the classic Pictet-Spengler reaction uses tryptamine as the indole-containing precursor, it is chemically plausible for indole-3-acetaldehyde to react with an amine source (like ammonia (B1221849) or an amino acid) to form β-carboline structures. This reaction is known to occur under physiological conditions to produce various alkaloids. mdpi.com

The metabolic flexibility of indole-3-acetaldehyde highlights its importance as a branch-point metabolite. The relative activities of different enzymes, such as aldehyde dehydrogenases and alcohol dehydrogenases, dictate the metabolic flux towards either auxin production (IAA) or the formation of other derivatives like tryptophol. nih.govnih.gov

Data Tables

Table 1: Major Enzymatic Conversions of Indole-3-Acetaldehyde

| Substrate | Product | Enzyme Class | Example Enzyme(s) | Organism Example | Citation(s) |

| Indole-3-acetaldehyde | Indole-3-acetic acid | Aldehyde Dehydrogenase / Aldehyde Oxidase | AldA, AldB, AO1 | Pseudomonas syringae, Hordeum vulgare (Barley) | nih.govnih.govnih.govnih.gov |

| Indole-3-acetaldehyde | Tryptophol (Indole-3-ethanol) | Alcohol Dehydrogenase | Alcohol Dehydrogenase | Saccharomyces cerevisiae (Yeast), Hordeum vulgare (Barley) | nih.govnih.govthieme-connect.com |

Table 2: Potential and Less Common Conversions of Indole-3-Acetaldehyde

| Substrate | Product | Reaction Type | Notes | Citation(s) |

| 1-Methyl-indole-3-acetaldehyde | 1-Methyl-indole-3-carbaldehyde | Oxidative Decarbonylation | Suggests a potential pathway for the conversion of Indole-3-acetaldehyde to Indole-3-carbaldehyde. | ekb.eg |

| Indole-3-acetaldehyde | Tetrahydro-β-carboline | Pictet-Spengler Reaction | Chemically plausible reaction with an amine source, though direct biological evidence with IAAld as the starting substrate is less documented than with tryptamine. | wikipedia.orgmdpi.comnih.gov |

Enzymatic Activities and Molecular Mechanisms Involving Indole 3 Acetaldehyde

Biochemical Characterization of Enzymes Utilizing Indole-3-acetaldehyde

The enzymatic oxidation of indole-3-acetaldehyde to IAA is predominantly carried out by members of the aldehyde dehydrogenase (ALDH) superfamily. nih.govportlandpress.com These enzymes are found across prokaryotes and eukaryotes and are essential for detoxifying various aldehydes and for specific biosynthetic pathways. nih.govnih.gov In the context of IAAld, specific ALDHs have been identified and characterized, particularly from the plant pathogen Pseudomonas syringae, which uses IAA as a virulence factor to suppress host plant defenses. nih.govnih.govportlandpress.com

Substrate Specificity and Kinetic Analysis of Aldehyde Dehydrogenases

Aldehyde dehydrogenases exhibit a broad range of substrate specificities, but certain isoforms show a distinct preference for indole-3-acetaldehyde. nih.govfrontiersin.org Detailed kinetic studies have been performed on AldA from P. syringae DC3000, revealing its high efficiency in converting IAAld to IAA. nih.gov While AldA can process other aldehydes, its catalytic efficiency is significantly higher with IAAld compared to other substrates, such as the aliphatic aldehyde octanal (B89490). nih.gov In contrast, another ALDH from the same organism, AldC, preferentially oxidizes long-chain aliphatic aldehydes and is much less efficient with IAAld. nih.gov The kinetic parameters underscore the specialized biological role of AldA in auxin biosynthesis. nih.gov

Mutagenesis studies have further illuminated substrate preference. For instance, substituting a single amino acid, Phenylalanine-169, with a Tryptophan in the AldA active site altered its substrate selectivity, making the mutant enzyme prefer octanal over IAAld. nih.govportlandpress.com This highlights that subtle changes in the active site architecture can dramatically shift substrate specificity within the ALDH family. nih.gov

| Protein | Indole-3-acetaldehyde | Octanal | ||||

|---|---|---|---|---|---|---|

| kcat (min-1) | Km (μM) | kcat/Km (M-1s-1) | kcat (min-1) | Km (μM) | kcat/Km (M-1s-1) | |

| Wild-Type AldA | 211 ± 10 | 4.1 ± 0.6 | 8.6 x 105 | 15.2 ± 0.5 | 2.8 ± 0.4 | 9.0 x 104 |

| AldA F169W | 0.11 ± 0.01 | 14 ± 4 | 1.3 x 102 | 3.8 ± 0.2 | 1.4 ± 0.3 | 4.5 x 104 |

This table presents the kinetic constants for the wild-type AldA enzyme and its F169W mutant with indole-3-acetaldehyde and octanal as substrates. Data adapted from studies on P. syringae AldA. portlandpress.com

Structural Biology of Key Enzymes (e.g., X-ray Crystallography of AldA)

Crystal structures of AldA have been obtained in complex with its cofactor NAD+ and the product IAA. nih.gov These structures reveal a well-defined ligand-binding tunnel leading to the active site. plos.org The indole (B1671886) moiety of IAA is nestled in a hydrophobic pocket, while the carboxylate group forms hydrogen bonds with active site residues, explaining the high affinity for this substrate. plos.org Comparison of the AldA structure with that of other ALDHs, like AldC, shows differences in the size and hydrophobicity of the substrate-binding pocket, which accounts for their different substrate preferences. nih.govplos.org

Cofactor Requirements (e.g., NAD+/NADP+) in IAAld Conversions

The enzymatic conversion of indole-3-acetaldehyde to IAA by aldehyde dehydrogenases is a dependent oxidation reaction, requiring a nicotinamide (B372718) cofactor. nih.gov For the well-characterized AldA and AldB enzymes from P. syringae, there is a strong preference for nicotinamide adenine (B156593) dinucleotide (NAD+) over nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov In vitro assays demonstrated that the rate of reaction with NAD+ is 10- to 40-fold higher than with NADP+, establishing NAD+ as the primary physiological cofactor for this conversion. nih.gov This dependency is a hallmark of many ALDH enzymes involved in metabolic and biosynthetic pathways. nih.govfrontiersin.org

Molecular Basis of Enzymatic Catalysis

The catalytic mechanism of aldehyde dehydrogenases, including those that process IAAld, is a well-conserved, multi-step process involving acylation and deacylation of the enzyme. portlandpress.comresearchgate.net

Active Site Analysis and Catalytic Residue Identification

Structural and mutagenesis studies have precisely identified the key amino acid residues essential for catalysis in enzymes like AldA. nih.govportlandpress.com The active site contains a highly conserved catalytic cysteine (Cys302 in P. syringae AldA) and a glutamate (B1630785) (Glu267 in P. syringae AldA). nih.govnih.gov The reaction initiates with the nucleophilic attack of the Cys302 thiol group on the aldehyde carbon of IAAld, forming a covalent thiohemiacetal intermediate. nih.govnih.govportlandpress.com This is followed by a hydride transfer from the intermediate to the bound NAD+ cofactor, generating NADH and a thioacyl-enzyme intermediate. nih.govresearchgate.net The Glu267 residue then acts as a general base, activating a water molecule that hydrolyzes the thioacyl intermediate, releasing the final product, indole-3-acetic acid, and regenerating the free enzyme. nih.govportlandpress.com Site-directed mutagenesis of either Cys302 or Glu267 to non-functional residues results in a complete loss of enzymatic activity, confirming their indispensable catalytic roles. nih.govnih.govportlandpress.com

| Residue | Location in AldA (P. syringae) | Function | Reference |

|---|---|---|---|

| Cysteine | Cys302 | Acts as the catalytic nucleophile, forming a covalent intermediate with the substrate. | nih.govnih.govnih.gov |

| Glutamate | Glu267 | Activates a water molecule for hydrolysis of the thioacyl-enzyme intermediate. | nih.govnih.govportlandpress.com |

| Phenylalanine | Phe169 | Part of the substrate-binding pocket, influencing substrate specificity. | nih.govportlandpress.com |

Conformational Changes during Enzyme-Substrate Interactions

Enzyme-substrate interactions in ALDHs are dynamic, involving significant conformational changes that are crucial for catalysis. purdue.edu Upon substrate binding, the enzyme structure undergoes a rearrangement to properly orient the substrate and catalytic residues for the reaction to proceed. nih.gov More notably, the crystal structure of a catalytically inactive AldA mutant (C302A) in complex with IAA and NAD+ revealed that the NAD+ cofactor adopts a different, more compact conformation compared to its state in the product-free enzyme. nih.govportlandpress.com This suggests that the cofactor itself undergoes isomerization during the reaction cycle. researchgate.net This conformational change in NAD+ is believed to be essential for facilitating both the hydride transfer and the subsequent hydrolysis step, a feature that appears to be conserved in other ALDHs, including human variants. nih.govresearchgate.net These dynamic movements within the active site ensure the efficiency and order of the multi-step catalytic process. purdue.edu

Regulation of Enzyme Activity and Gene Expression in IAAld Metabolism

The metabolic pathways involving Indole-3-acetaldehyde (IAAld), a pivotal intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA), are intricately regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls. mdpi.comfrontiersin.org This ensures a fine-tuned response to developmental signals and environmental cues. bioone.org

Transcriptional Regulation:

The expression of genes encoding key enzymes in IAAld metabolism is a primary control point. The main pathway for IAA biosynthesis in plants, the indole-3-pyruvic acid (IPA) pathway, involves two principal enzyme families: TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS/TRYPTOPHAN AMINOTRANSFERASE RELATED PROTEINs (TAA1/TARs) and YUCCA (YUC) flavin monooxygenases. mdpi.combioone.org While TAA1/TARs convert tryptophan to IPA, YUC enzymes catalyze the conversion of IPA to IAA, a step for which IAAld is a proposed, albeit transient, intermediate in some contexts. bioone.org The transcription of TAA1/TAR and YUC genes is governed by a complex network of transcription factors (TFs) that respond to various internal and external stimuli. mdpi.comfrontiersin.org

Developmental cues heavily influence the expression of these genes. For instance, transcription factors like PLETHORAs (PLTs) can activate the expression of YUC1, leading to auxin production required for cell division and reprogramming. oup.com Similarly, various hormone signaling pathways intersect with IAAld metabolism. Cytokinins, for example, can promote auxin biosynthesis by activating the transcription of TAA1 through the ARR1 transcription factor. mdpi.com Conversely, high levels of active IAA can exert negative feedback, down-regulating the transcription of several YUC and TAR genes to maintain hormonal homeostasis. mdpi.com

Environmental stresses also modulate gene expression. Jasmonic acid (JA) can enhance lateral root development by inducing YUC2 expression via the transcription factor ERF109. mdpi.com In response to aluminum stress, ethylene (B1197577) signaling activates YUC9 and other YUC genes through the EIN3 transcription factor, leading to increased auxin biosynthesis. mdpi.com

Epigenetic modifications, such as histone acetylation and DNA methylation, add another layer of regulation. Histone acetylation can permit the transcriptional activation of genes like PLTs, which in turn induces YUC1 expression. oup.com DNA methylation has been shown to be involved in the tissue-specific expression patterns of auxin biosynthetic genes, potentially regulating local auxin production. frontiersin.org

Post-Translational Modification:

Beyond transcriptional control, the activity of enzymes in IAAld metabolism is regulated by post-translational modifications (PTMs). frontiersin.orgusda.gov PTMs are covalent alterations to proteins that can rapidly change their activity, stability, or interactions with other molecules. nih.govresearchgate.netresearchgate.netnih.gov While specific PTMs for every enzyme in the IAAld pathway are still under investigation, general mechanisms known to regulate metabolic enzymes in plants are highly relevant. usda.gov These include phosphorylation, ubiquitination, and redox modulation. usda.govresearchgate.net For example, the activity of metabolic enzymes can be significantly altered by the addition or removal of phosphate groups (phosphorylation) or by changes in the cellular redox state. usda.govresearchgate.net Such modifications allow for rapid adjustments in metabolic flux in response to changing cellular needs, without the need for new protein synthesis. usda.gov

The enzymes responsible for converting IAAld to other products are also subject to regulation. In cucumber seedlings, three distinct indole-3-acetaldehyde reductases, which convert IAAld to indole-3-ethanol, have been identified. nih.gov These enzymes exhibit different specificities for their cofactors (NADH or NADPH) and are affected by factors like pH and ionic strength, indicating that their activity is tightly controlled within the cell. nih.gov Similarly, indole-3-acetaldehyde oxidase, which converts IAAld to IAA, is a key enzyme in this pathway. wikipedia.org In bacteria, the aldehyde dehydrogenase (ALDH) AldA, which oxidizes IAAld to IAA, is crucial for this conversion, and its activity depends on specific active site residues and cofactor conformation. nih.gov

| Regulatory Level | Mechanism | Key Genes/Enzymes Involved | Effect on IAAld Metabolism | Reference |

|---|---|---|---|---|

| Transcriptional | Transcription Factor Activity | PLTs, ARR1, EIN3, ERF109 | Induces expression of YUC and TAA1 genes, leading to increased auxin biosynthesis. | mdpi.comoup.com |

| Hormonal Feedback | High IAA levels | Down-regulates expression of YUC and TAR genes. | mdpi.com | |

| Epigenetic Modification | Histone acetylation, DNA methylation | Affects tissue-specific expression of auxin biosynthetic genes like YUC1 and TAA1. | frontiersin.orgoup.com | |

| Post-Translational | Enzyme Cofactor Specificity & Environmental Factors | Indole-3-acetaldehyde reductases | Activity modulated by NADPH/NADH availability, pH, and ionic strength. | nih.gov |

| General Metabolic Enzyme Regulation | Various enzymes | Activity is likely modulated by phosphorylation, ubiquitination, and redox status. | usda.govresearchgate.net |

Interaction with Aryl Hydrocarbon Receptors (AhR) and Downstream Signaling

Indole-3-acetaldehyde is recognized as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a critical role in mediating responses to a wide range of environmental and endogenous molecules. nih.govwikipedia.orgoup.com The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins. nih.govwikipedia.org

AhR Activation and Canonical Signaling:

Upon binding of a ligand such as IAAld, the AhR undergoes a conformational change. This causes the chaperone proteins to dissociate, allowing the AhR to translocate into the nucleus. nih.govnih.gov Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govwikipedia.orgresearchgate.net This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes. nih.govnih.gov This binding initiates the transcription of a battery of genes, often referred to as the "AhR gene battery". wikipedia.org

A primary and well-characterized downstream effect of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. wikipedia.orgnih.govmdpi.comfrontierspartnerships.org These enzymes are involved in the metabolism of xenobiotics and endogenous compounds. nih.gov Studies have shown that various indole derivatives, including IAAld, can induce CYP1A1 activity through the AhR pathway. nih.govoup.com For example, the administration of indole-3-carbinol (B1674136) (I3C), a precursor to IAAld and other indole compounds, leads to a significant increase in the mRNA levels of CYP1A1 and AhR itself. frontierspartnerships.org While IAAld has been described as a weak AhR agonist in some cell types, it can act as a partial antagonist, inhibiting the induction of Cyp1a1 by more potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Downstream Signaling and Immunomodulation:

The signaling cascade initiated by the IAAld-AhR interaction extends beyond metabolic enzyme induction and has significant immunomodulatory effects. AhR activation is crucial for maintaining immune homeostasis, particularly at mucosal surfaces like the gut and skin. wikipedia.orgoup.comresearchgate.net

One of the key downstream targets of AhR signaling is the cytokine Interleukin-22 (IL-22). wikipedia.orgnih.gov IAAld has been shown to stimulate the production of IL-22 via AhR activation. nih.gov IL-22 plays a protective role in the gut by promoting epithelial barrier integrity and antimicrobial defense. researchgate.netresearchgate.net In the context of vulvovaginal candidiasis, administration of IAAld promoted protection against the infection by stimulating IL-22 production, which in turn regulated the expression of another cytokine, IL-18. nih.gov This highlights a complex cross-regulatory circuit between IL-22 and IL-18 that is modulated by the AhR. nih.gov

Furthermore, AhR signaling can influence the differentiation and function of various immune cells. For instance, AhR activation can suppress pro-inflammatory responses and promote anti-inflammatory pathways. researchgate.net It has been shown to inhibit the Th17 inflammatory response and can modulate the production of cytokines like IL-10. wikipedia.orgresearchgate.net In experimental colitis models, IAAld has been demonstrated to reduce inflammatory responses and restore intestinal barrier function, with its effects being partially dependent on AhR activation. researchgate.netnih.gov

| Signaling Pathway | Key Molecular Events | Primary Downstream Targets | Functional Outcome | Reference |

|---|---|---|---|---|

| Canonical AhR Pathway | IAAld binds to cytosolic AhR, leading to nuclear translocation. | CYP1A1, CYP1B1 | Induction of metabolic enzymes. Can act as a weak agonist or partial antagonist. | nih.govwikipedia.orgfrontierspartnerships.orgnih.gov |

| AhR dimerizes with ARNT and binds to XREs in gene promoters. | ||||

| Immunomodulatory Signaling | AhR activation stimulates immune cells. | Interleukin-22 (IL-22) | Enhanced mucosal barrier function and protection against pathogens. | wikipedia.orgresearchgate.netnih.gov |

| AhR-dependent IL-22 production. | Interleukin-18 (IL-18) | Cross-regulation with IL-22 to modulate innate and adaptive immune responses. | nih.gov | |

| Modulation of T-cell differentiation and cytokine profiles. | Th17 cells, IL-10 | Suppression of pro-inflammatory responses and promotion of immune tolerance. | wikipedia.orgresearchgate.net |

Biological Roles of Indole 3 Acetaldehyde

Role in Plant Physiology and Development

IAAld is central to the maintenance of auxin levels, which are essential for virtually every aspect of plant life. Its rapid conversion to IAA places it at a key regulatory junction in plant development.

Indole-3-acetaldehyde is a key intermediate in several tryptophan-dependent IAA biosynthesis pathways. mdpi.comnih.gov In plants, pathways such as the indole-3-pyruvic acid (IPA) and tryptamine (B22526) (TAM) pathways converge at the formation of IAAld. mdpi.comnih.gov In the IPA pathway, tryptophan is first converted to indole-3-pyruvic acid, which is then decarboxylated to form IAAld. mdpi.comnih.gov In the TAM pathway, tryptophan is decarboxylated to tryptamine, which is then oxidized to produce IAAld. mdpi.com The final, rate-limiting step in these pathways is the oxidation of IAAld to IAA, a reaction catalyzed by aldehyde dehydrogenases (ALDH). proquest.com

The regulation of IAAld levels is a critical component of auxin homeostasis. The rapid conversion of IAAld to IAA, or its reduction to the inactive compound indole-3-ethanol (tryptophol), allows for fine-tuning of the active auxin pool within plant tissues. oup.com This metabolic control ensures that appropriate concentrations of IAA are available to modulate gene expression and downstream physiological responses. The catabolism of IAA to products like 2-oxindole-3-acetic acid (oxIAA) also plays a significant role in maintaining this balance, and the synthesis of IAA from precursors like IAAld is a rapid process. nih.gov

As the immediate precursor to IAA, indole-3-acetaldehyde is intrinsically linked to the fundamental processes of plant growth. Auxin, derived from IAAld, is a master regulator of cell elongation, division, and differentiation. proquest.compnas.orgnih.gov By controlling the supply of IAA, the metabolic flux through IAAld indirectly governs the rate and pattern of these cellular activities. For instance, the auxin gradients established through localized biosynthesis and transport are critical for differential growth, such as the bending of a plant towards light (phototropism) and the downward growth of roots (gravitropism). pnas.org

The synthesis of IAA from tryptophan-derived precursors is essential for these developmental programs. pnas.org The involvement of IAAld in multiple biosynthetic routes highlights its importance in ensuring a steady supply of auxin to support continuous growth and the formation of complex tissues and organs.

The spatial and temporal distribution of auxin is a primary determinant of plant architecture, including the formation and development of organs such as leaves, flowers, and roots. proquest.comnih.gov Since IAAld is a key intermediate in major auxin biosynthesis pathways, its production is a critical control point for morphogenesis. For example, the initiation of lateral roots and the development of vascular tissues are highly dependent on localized auxin maxima. proquest.com

Involvement in Plant-Microbe Interactions

Indole-3-acetaldehyde is not only significant within the plant itself but also plays a crucial role at the interface between plants and microorganisms. Many plant-associated microbes have the ability to synthesize auxin, manipulating the host's physiology for their own benefit.

A diverse range of bacteria and fungi that interact with plants can produce IAA. oup.comnih.gov This microbial IAA can have various effects, from promoting plant growth to causing disease. oup.com Several bacterial IAA synthesis pathways utilize tryptophan as a precursor and proceed through IAAld. mdpi.comnih.govresearchgate.net These include the indole-3-pyruvate (IPyA), tryptamine (TAM), and tryptophan side-chain oxidase (TSO) pathways. mdpi.comnih.gov

In the IPyA pathway, common in beneficial bacteria like Azospirillum and Rhizobium, tryptophan is converted to IPyA and then to IAAld before being oxidized to IAA. oup.com By producing IAAld and subsequently IAA, these microbes can directly influence the plant's hormonal balance. frontiersin.org This can lead to phytostimulation, such as enhanced root growth, which provides the microbe with a more extensive habitat and access to plant exudates. frontiersin.org The production of IAA by microbes is a key signaling event in these complex relationships. oup.com

In pathogenic interactions, microbial auxin production can be a virulence factor. nih.govbiorxiv.org The plant pathogen Pseudomonas syringae pv. syringae DC3000, for example, synthesizes IAA to manipulate its host's physiology and promote infection. nih.govnih.govscdi-montpellier.fr Research has shown that this bacterium produces IAA through a pathway involving IAAld. nih.govbiorxiv.orgnih.gov

P. syringae possesses aldehyde dehydrogenase enzymes, such as AldA and AldB, that efficiently catalyze the conversion of IAAld to IAA. nih.govnih.gov Disruption of the genes encoding these enzymes leads to reduced IAA production and decreased virulence on the host plant, Arabidopsis thaliana. nih.govbiorxiv.orgnih.gov The pathogen-derived auxin contributes to virulence by suppressing the host's salicylic (B10762653) acid-mediated defense responses, making the plant more susceptible to infection. biorxiv.orgnih.gov Therefore, the synthesis of IAAld is a critical step in a strategy used by pathogens to overcome plant defenses and establish disease. nih.govnih.gov

Interactive Data Tables

Table 1: Key Enzymes in Indole-3-acetaldehyde Metabolism

| Enzyme Name | Abbreviation | Function | Organism Type | Ref |

| Aldehyde Dehydrogenase | ALDH | Oxidizes IAAld to IAA | Plants, Bacteria | proquest.comnih.gov |

| Indole-3-pyruvate Decarboxylase | IPDC | Converts IPyA to IAAld | Bacteria | oup.com |

| Amine Oxidase | - | Converts Tryptamine to IAAld | Plants, Bacteria | mdpi.comnih.gov |

| Tryptophan Side-chain Oxidase | TSO | Converts Tryptophan to IAAld | Bacteria | mdpi.com |

Table 2: Indole-3-acetaldehyde in Biological Pathways

| Pathway Name | Precursor | Intermediate | Product | Significance | Ref |

| Indole-3-pyruvic Acid (IPyA) Pathway | Tryptophan | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Indole-3-acetic acid | Major IAA biosynthesis route in plants and microbes | mdpi.comnih.gov |

| Tryptamine (TAM) Pathway | Tryptophan | Tryptamine, Indole-3-acetaldehyde | Indole-3-acetic acid | IAA biosynthesis in plants and microbes | mdpi.com |

| Tryptophan Side-chain Oxidase (TSO) Pathway | Tryptophan | Indole-3-acetaldehyde | Indole-3-acetic acid | IAA biosynthesis in some bacteria | mdpi.com |

Role in Symbiotic Relationships (e.g., Bradyrhizobium elkanii nodulation)

Indole-3-acetaldehyde plays a critical, albeit intermediary, role in the symbiotic relationship between the nitrogen-fixing bacterium Bradyrhizobium elkanii and its host plants, such as soybeans. This bacterium produces the phytohormone indole-3-acetic acid (IAA) to facilitate the formation of root nodules, a process essential for nitrogen fixation. mdpi.comfrontiersin.org

Research has unequivocally demonstrated that B. elkanii synthesizes IAA from tryptophan primarily through the indole-3-pyruvic acid (IPyA) pathway. nih.govwjgnet.com In this pathway, tryptophan is first converted to IPyA, which is then decarboxylated to form indole-3-acetaldehyde. nih.govwjgnet.com Subsequently, indole-3-acetaldehyde is rapidly oxidized to produce the active auxin, IAA. nih.govresearchgate.net The detection of indole-3-acetaldehyde in the culture supernatant of B. elkanii and the successful incorporation of deuterium-labeled L-tryptophan into both indole-3-acetaldehyde and IAA confirm this metabolic sequence. nih.gov

The significance of this pathway and its intermediate, indole-3-acetaldehyde, is underscored by studies on IAA-deficient mutants of B. elkanii. These mutants, in which the conversion of IPyA to indole-3-acetaldehyde is blocked, exhibit a significant reduction in their ability to form nodules on soybean roots. mdpi.com Furthermore, the application of exogenous IAA can restore the nodulation capacity, highlighting the essential role of this bacterially-produced hormone in establishing the symbiotic relationship. mdpi.com

Significance in Microbial Metabolism

Indole-3-acetaldehyde is a versatile molecule in the microbial world, serving as a metabolic intermediate and a signaling molecule that influences microbial community dynamics.

Utilization of Indole-3-acetaldehyde as a Carbon Source

While primarily recognized as a precursor to IAA, evidence suggests that some microorganisms can utilize indole (B1671886) and its derivatives as a source of carbon and nitrogen for growth. nih.gov Several bacterial genera, including Alcaligenes, Burkholderia, and Comamonas, have been identified as key players in the degradation of indole when it is supplied as the sole carbon and/or nitrogen source. nih.gov The degradation pathways often involve the cleavage of the indole ring. While direct evidence for indole-3-acetaldehyde as a primary carbon source is less documented, its central position in tryptophan catabolism suggests that its degradation products can feed into central metabolic pathways. For instance, the degradation of indole can lead to the formation of catechol, which is then funneled into the tricarboxylic acid (TCA) cycle.

Contribution to Microbial-Derived Indole Metabolites

Indole-3-acetaldehyde is a central hub in the microbial metabolism of tryptophan, giving rise to a variety of other indole derivatives. nih.govmdpi.com The gut microbiota, in particular, can metabolize dietary tryptophan into numerous compounds, with indole-3-acetaldehyde being a key intermediate. mdpi.com Depending on the microbial species present and the prevailing enzymatic activities, indole-3-acetaldehyde can be either oxidized to indole-3-acetic acid (IAA) or reduced to indole-3-ethanol (tryptophol). mdpi.com These conversions are part of a complex network of tryptophan metabolism that generates a diverse array of bioactive molecules, including indole, indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA). mdpi.comnih.gov This metabolic promiscuity of the gut microbiota significantly contributes to the chemical diversity of the host's metabolome. mdpi.com

| Precursor | Intermediate | Key Microbial-Derived Products |

| Tryptophan | Indole-3-pyruvic acid (IPyA) | Indole-3-acetic acid (IAA), Indole-3-lactic acid (ILA) |

| Tryptophan | Indole-3-acetaldehyde (IAL) | Indole-3-acetic acid (IAA), Indole-3-ethanol (Tryptophol) |

| Tryptophan | Tryptamine | Indole-3-acetic acid (IAA) |

| Tryptophan | Indole | Indoxyl sulfate |

This table provides a simplified overview of some key microbial pathways for tryptophan metabolism.

Role in Microbial Communication and Adaptation

Beyond its metabolic roles, indole-3-acetaldehyde and its derivatives function as signaling molecules in microbial communities, a phenomenon akin to quorum sensing. nih.gov These molecules can influence various bacterial behaviors, including biofilm formation, virulence, and drug resistance. nih.govnih.gov

Notably, indole-3-acetaldehyde has been shown to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7. nih.govresearchgate.net Studies have revealed that indole-3-acetaldehyde produced by Rhodococcus sp. significantly reduces biofilm formation by repressing the expression of curli operons, which are essential for adhesion and biofilm structure in E. coli. nih.govresearchgate.net This inhibitory effect on a critical virulence factor highlights the potential of indole-3-acetaldehyde to modulate microbial pathogenicity. nih.govresearchgate.net The ability of indole and its derivatives to interfere with bacterial communication systems suggests they play a crucial role in shaping the structure and function of microbial ecosystems. nih.govfrontiersin.org

Contributions to Animal Biological Processes (Pre-clinical Focus)

In animals, microbial-derived metabolites from the gut play a profound role in host physiology and health. Indole-3-acetaldehyde, as a product of tryptophan metabolism by the gut microbiota, is an active participant in the intricate communication along the gut-brain axis.

Metabolite in Tryptophan Degradation Pathways (e.g., in the Gut Microbiota-Brain Axis)

The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system. researchgate.net Metabolites produced by the gut microbiota are key signaling molecules in this axis. researchgate.net Tryptophan, an essential amino acid, is metabolized by gut bacteria into a variety of neuroactive compounds, including indole and its derivatives like indole-3-acetaldehyde. hmdb.camdpi.com

Pre-clinical studies in rodent models have begun to shed light on the role of these metabolites in neurological health and disease. For instance, alterations in the levels of gut-derived tryptophan metabolites, including indole-3-carbaldehyde (a closely related compound to indole-3-acetaldehyde), have been observed in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. researchgate.net Specifically, decreases in indole-3-carbaldehyde have been noted in the fecal samples of these animal models, suggesting a potential link between gut dysbiosis, altered tryptophan metabolism, and neurodegeneration. researchgate.net

Modulation of Neuroinflammation and Neurobiological Functions in Animal Models

Research in animal models has begun to shed light on the role of indole derivatives, including indole-3-acetaldehyde, in the context of neuroinflammation and neurobiological functions. While direct studies on indole-3-acetaldehyde are emerging, the broader class of indoles is known to impact these processes. For instance, indole-3-propionic acid, a related tryptophan metabolite, has been shown to attenuate neuroinflammation and cognitive deficits in animal models. researchgate.net Furthermore, studies have indicated that indole derivatives can reduce neuroinflammation and oxidative stress in mouse models of Parkinson's disease. mdpi.com

Recent preclinical studies have highlighted the potential of tryptophan-derived metabolites in modulating neuroinflammatory conditions like multiple sclerosis (MS). Supplementation with indole 3-lactate (ILA), which is metabolically related to indole-3-acetaldehyde, was found to dampen neuroinflammation and promote remyelination in MS animal models. youtube.com Interestingly, this study also noted that in patients with MS, while ILA levels are reduced, levels of indole-3-acetate (B1200044), a product of indole-3-acetaldehyde oxidation, are increased. youtube.com This suggests a delicate balance in the metabolic pathways of tryptophan derivatives that can influence neuroinflammatory outcomes.

Indole-3-aldehyde (IAld), a closely related compound, has demonstrated the ability to enhance intestinal epithelial barrier function and inhibit colitis in mice, which is significant given the established gut-brain axis communication in neuroinflammation. mdpi.comnih.gov Moreover, indoles such as indole-3-acetic acid have been reported to prevent the activation of the NLRP3 inflammasome, a key component of the inflammatory response, and reduce the production of inflammatory factors, thereby inhibiting neuroinflammation in mouse models of Alzheimer's disease. mdpi.com

Substrate for Various Aldehyde Oxidoreductases and Amine Oxidases in Mammalian Systems

Indole-3-acetaldehyde serves as a substrate for a variety of enzymes within mammalian systems, playing a crucial role in metabolic pathways. wikipedia.org It is a known substrate for several aldehyde dehydrogenases (ALDHs), which are critical for detoxifying reactive aldehydes by converting them into their corresponding carboxylic acids. nih.govnih.gov Specifically, mitochondrial aldehyde dehydrogenase catalyzes the conversion of indoleacetaldehyde into indole-3-acetic acid. hmdb.ca

In addition to ALDHs, indole-3-acetaldehyde is also a substrate for different amine oxidases. wikipedia.orghmdb.ca It is formed from tryptamine through the action of monoamine oxidase (MAO). wikipedia.orgnih.gov The compound is a substrate for both amine oxidase A and amine oxidase B. wikipedia.org Furthermore, it is acted upon by retina-specific copper amine oxidase, amiloride-sensitive amine oxidase, and membrane copper amine oxidase. wikipedia.org The enzymatic conversion of tryptamine to indole-3-acetaldehyde by MAO is a key step in pigment formation, a process that can be inhibited by MAO inhibitors. nih.gov

The following table summarizes the enzymes for which indole-3-acetaldehyde acts as a substrate in mammalian systems:

| Enzyme Family | Specific Enzyme |

| Aldehyde Dehydrogenases | Aldehyde dehydrogenase X (mitochondrial) |

| Aldehyde dehydrogenase (mitochondrial) | |

| Fatty aldehyde dehydrogenase | |

| 4-trimethylaminobutyraldehyde dehydrogenase | |

| Aldehyde dehydrogenase (dimeric NADP-preferring) | |

| Aldehyde dehydrogenase family 7 member A1 | |

| Aldehyde dehydrogenase 1A3 | |

| Amine Oxidases | Amine oxidase A |

| Amine oxidase B | |

| Retina-specific copper amine oxidase | |

| Amiloride-sensitive amine oxidase | |

| Membrane copper amine oxidase |

Analytical and Methodological Approaches in Indole 3 Acetaldehyde Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and most critical step in the analysis of Indole-3-acetaldehyde from biological sources, such as plant tissues and bacterial cultures, is the extraction and sample preparation. nih.govnih.gov The primary goal is to efficiently isolate IAAld while minimizing degradation and interference from the matrix.

A common approach for extraction from plant tissues involves homogenizing the sample in a suitable solvent. nih.gov For bacterial cultures, the supernatant is typically separated from the cells by centrifugation. researchgate.netnih.gov Due to the instability of IAAld, especially at acidic pH where it can spontaneously hydrolyze, sample preparation often involves immediate processing or the use of protective measures. nih.gov

One widely used strategy to stabilize IAAld is its reduction to the more stable compound, indole-3-ethanol (tryptophol), using sodium borohydride. researchgate.netresearchgate.net This allows for reliable quantification, with the amount of tryptophol (B1683683) formed being proportional to the initial IAAld concentration. Another approach involves derivatization. For instance, trapping IAAld with sodium bisulfite forms a stable adduct that can be analyzed. nih.govoup.com

Sample clean-up is another crucial step to remove interfering substances. This can be achieved through techniques such as liquid-liquid extraction or solid-phase extraction (SPE). acs.org For instance, after stopping enzymatic reactions with formic acid, samples are often centrifuged to pellet proteins and other cellular debris before injection into an analytical system. researchgate.net A simple and rapid sample preparation method for bacterial culture supernatants involves a single centrifugal filtration step. nih.govnih.gov

| Technique | Purpose | Biological Matrix | Key Considerations |

| Solvent Extraction | Isolate indole (B1671886) compounds | Plant Tissues, Bacterial Cultures | Choice of solvent is critical for efficiency. |

| Centrifugation | Separate supernatant from cells/debris | Bacterial Cultures, Tissue Homogenates | Removes particulate matter. researchgate.net |

| Reduction (Sodium Borohydride) | Stabilize IAAld by converting to Tryptophol | Enzyme reaction mixtures, Tissue extracts | Indirect quantification. researchgate.net |

| Derivatization (Sodium Bisulfite) | Form a stable adduct for analysis | Plant Tissue Extracts | Confirms the presence of the aldehyde. nih.gov |

| Solid-Phase Extraction (SPE) | Clean-up and concentrate the sample | Plasma, Serum | Removes lipids and other interferences. acs.org |

| Centrifugal Filtration | Rapid sample clean-up | Bacterial Culture Supernatants | Simple and fast method. nih.govnih.gov |

Chromatographic Separation Methods

Chromatography is the cornerstone for separating IAAld and related indolic compounds from the complex mixture of molecules present in biological extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used techniques.

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of IAAld and other indoles. nih.govnih.gov This technique separates compounds based on their hydrophobicity.

Columns: Symmetrical C8 and C18 columns are frequently used, offering excellent separation of various indolic compounds. researchgate.netnih.gov

Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous phase (like water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic modifier (commonly methanol (B129727) or acetonitrile). nih.govmdpi.com The gradient allows for the elution of compounds with a wide range of polarities in a single run.

Detection: HPLC systems are coupled with various detectors for the identification and quantification of IAAld, as detailed in the following section. Research has demonstrated the successful detection of IAAld using HPLC with electrochemical detection (HPLC-EC). researchgate.netresearchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. However, due to the low volatility and thermal instability of IAAld, derivatization is a mandatory step prior to GC analysis.

Derivatization: Trimethylsilyl (TMS) derivatives of IAAld are commonly prepared to increase volatility and thermal stability. oup.comhmdb.ca For example, bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a reagent used for this purpose. oup.com Another method involves the use of chloroformate for derivatization, which avoids the need for diazomethane (B1218177) and can be performed in an aqueous solution. nih.gov

Columns: Non-polar capillary columns, such as DB-5 or HP-5MS, are typically used for the separation of derivatized indoles. oup.comnist.gov

Analysis: The retention time in the gas chromatogram and the mass spectrum of the derivatized compound are compared with those of an authentic standard for unequivocal identification. oup.com The Kovats retention index is also a useful parameter for identification. nih.gov

| Chromatographic Method | Column Type | Derivatization | Key Advantages |

| HPLC | Reversed-phase (C8, C18) | Generally not required | Suitable for non-volatile and thermally labile compounds. nih.govnih.gov |

| GC | Non-polar capillary (e.g., DB-5) | Required (e.g., TMS derivatization) | High resolution and sensitivity, especially with MS detection. oup.comnist.gov |

Spectrometric Detection and Quantification

Spectrometric techniques provide the high sensitivity and selectivity required for the detection and quantification of the low concentrations of IAAld found in biological samples.

Mass spectrometry, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for the definitive identification and quantification of IAAld. oup.comcapes.gov.br

GC-MS: In GC-MS analysis, after separation on the column, the derivatized IAAld is ionized, and the resulting mass spectrum provides a molecular fingerprint. The mass spectra of TMS derivatives of authentic IAAld can be compared to those from a sample for positive identification. oup.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. researchgate.netmdpi.com This technique uses an ionization source, such as electrospray ionization (ESI), to generate ions from the analytes eluting from the HPLC column. These ions are then fragmented, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low levels. acs.orgmdpi.com LC-MS/MS methods have been developed for the simultaneous analysis of IAA and its various metabolites, including IAAld. capes.gov.brwustl.edunih.gov

While less specific than mass spectrometry, spectrophotometric and fluorometric methods offer simpler and more accessible options for the quantification of indolic compounds.

Spectrophotometric Assays: These assays are often based on colorimetric reactions. For instance, the Salkowski reagent (a mixture of perchloric acid and FeCl3) reacts with indoles to produce a colored product that can be measured with a spectrophotometer. nih.govresearchgate.net However, this method is generally non-specific and quantifies total indoles rather than individual compounds. nih.gov Another colorimetric assay involves the reaction of an aldehyde with a derivatizing agent like carbidopa (B1219) to generate a colored product with a characteristic absorbance. unifi.it The UV-visible absorption spectrum of IAAld shows distinct maxima at approximately 244, 260, and 300 nm. researchgate.net

Fluorometric Assays: Fluorescence detection, often coupled with HPLC, provides higher sensitivity and selectivity than UV-Vis spectrophotometry. Indolic compounds are naturally fluorescent. For the analysis of IAA and its precursors, a common setting for fluorimetric detection is an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 350 nm. nih.govnih.gov Recently, near-infrared fluorescent nanosensors have also been developed for the direct and real-time measurement of IAA in plants, showcasing the potential for advanced fluorescence-based detection methods. nih.gov

| Detection Method | Principle | Selectivity | Sensitivity |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules | High to Very High | High |

| Tandem MS (MS/MS) | Selects a precursor ion, fragments it, and detects a specific product ion | Very High | Very High |

| Spectrophotometry | Measures absorbance of light by a colored product | Low to Moderate | Moderate |

| Fluorometry | Measures emission of light from fluorescent compounds | Moderate to High | High |

Derivatization Strategies for Enhanced Stability and Detection (e.g., Sodium Bisulfite Adduct CID 16219502)

The inherent instability of indole-3-acetaldehyde (IAAld) poses a significant challenge for its accurate quantification in biological samples. To overcome this, derivatization strategies are employed to convert IAAld into a more stable compound, facilitating its analysis. A prominent and effective method involves the formation of a sodium bisulfite adduct.

The compound identified as this compound is the indole-3-acetaldehyde-sodium bisulfite addition compound. sigmaaldrich.com This adduct is formed by the reaction of the aldehyde group of IAAld with sodium bisulfite (NaHSO₃). This reaction transforms the highly reactive aldehyde into a more stable sulfonate derivative. The formation of this adduct is a reversible reaction, which can be advantageous for certain analytical procedures.

The primary benefit of converting IAAld to its bisulfite adduct is the significant enhancement of its stability, which prevents its degradation or further enzymatic conversion during sample preparation and analysis. This increased stability is crucial for obtaining reliable and reproducible measurements of IAAld concentrations in complex biological matrices.

Furthermore, the derivatization of IAAld can improve its detection by analytical instruments. For instance, the adduct can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). In one study, the bisulfite-derivatized product of a related compound, phenylacetaldehyde, was successfully detected and characterized by HPLC/MS/MS, demonstrating the utility of this approach for aldehyde analysis. researchgate.net The formation of the indole-3-acetaldehyde-bisulfite adduct allows for more robust and sensitive quantification, which is essential for studying its role in metabolic pathways. researchgate.net

Table 1: Chemical Identifiers for Compounds Mentioned

| Compound Name | PubChem CID | CAS Number | Molecular Formula |

|---|---|---|---|

| Indole-3-acetaldehyde-sodium bisulfite addition compound | 16219502 (Inferred) | 20095-27-6 sigmaaldrich.com | C₁₀H₉NO · NaHSO₃ sigmaaldrich.com |

| Indole-3-acetaldehyde | 800 wikipedia.org | 2591-98-2 wikipedia.org | C₁₀H₉NO wikipedia.org |

| Sodium Bisulfite | 23665763 | 7631-90-5 | NaHSO₃ |

Enzyme Activity Assays in Cell-Free Extracts and Purified Systems

The quantification of enzyme activity related to indole-3-acetaldehyde (IAAld) is fundamental to understanding its metabolic fate. Such assays are typically performed in cell-free extracts, which contain a mixture of cellular proteins, or with purified enzyme systems to characterize the specific activity of an individual enzyme.

A common method for assaying the activity of enzymes that metabolize IAAld, such as indole-3-acetaldehyde dehydrogenase (AldA), involves monitoring the formation of NADH spectrophotometrically. nih.gov Aldehyde dehydrogenases catalyze the oxidation of IAAld to indole-3-acetic acid (IAA), a reaction that concomitantly reduces NAD⁺ to NADH. The increase in absorbance at 340 nm, characteristic of NADH, provides a direct measure of enzyme activity. nih.gov

Enzyme assays can be conducted using a microplate spectrophotometer for high-throughput analysis. nih.gov A typical assay mixture includes a buffer to maintain an optimal pH (e.g., Tris/HCl at pH 8.0), a source of the enzyme (cell-free extract or purified protein), the substrate (IAAld), and the cofactor (NAD⁺). nih.gov By measuring the initial rate of NADH production, kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.

Studies on purified enzymes, such as AldA from Pseudomonas syringae, have utilized these assays to characterize their substrate specificity and catalytic efficiency. nih.gov For example, wild-type AldA exhibits activity with IAAld, while site-directed mutants show no detectable activity, confirming the role of specific amino acid residues in catalysis. nih.gov

In addition to spectrophotometric methods, High-Performance Liquid Chromatography (HPLC) is also used to analyze the products of enzyme reactions involving IAAld. nih.govhelmholtz-munich.de This technique allows for the separation and quantification of the substrate (IAAld) and the product (e.g., IAA or indole-3-ethanol), providing a comprehensive view of the enzymatic conversion. For instance, HPLC with fluorimetric detection has been successfully employed to determine the levels of various indolic compounds in bacterial culture supernatants. nih.gov

Table 2: Key Parameters in Indole-3-acetaldehyde Enzyme Assays

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Enzyme Source | Cell-free extracts or purified recombinant protein. | Wild-type and mutant AldA from E. coli expression. | nih.gov |

| Substrate | Indole-3-acetaldehyde | Typically used at concentrations around the Kₘ value. | nih.gov |

| Cofactor | NAD⁺ | Used in excess to ensure it is not rate-limiting. | nih.gov |

| Detection Method | Spectrophotometry (NADH formation) or HPLC (product quantification). | Monitoring absorbance at 340 nm for NADH. | nih.gov |

| Assay Buffer | Maintains optimal pH for enzyme activity. | 100 mM Tris/HCl (pH 8.0) with 100 mM KCl. | nih.gov |

Pre Clinical and in Vitro Investigation of Indole 3 Acetaldehyde S Physiological Effects

Cellular Assays to Elucidate Molecular Responses

Cellular assays provide a controlled environment to dissect the specific molecular and biochemical effects of Indole-3-acetaldehyde.

Gene Expression Profiling (e.g., RNA-seq)

Gene expression studies have revealed that Indole-3-acetaldehyde and its metabolic context can influence various cellular pathways. In a comparative transcriptomic analysis of Psilocybe mexicana, genes responsible for the synthesis of Indole-3-acetaldehyde, such as iasA (indole-3-acetaldehyde synthase), were found to be massively downregulated in the psilocybin-producing carpophores compared to the non-producing vegetative mycelium. researchgate.net This suggests a regulatory mechanism that shifts tryptophan metabolism away from the Indole-3-acetaldehyde pathway during the production of other secondary metabolites. researchgate.net

In the context of plant-pathogen interactions, the synthesis of auxin (indole-3-acetic acid or IAA) from Indole-3-acetaldehyde by pathogens like Pseudomonas syringae is crucial for its virulence. nih.gov Studies on cotton seedlings under drought stress showed that numerous differentially expressed genes (DEGs) in the IAA synthesis pathway, including those for aldehyde dehydrogenase (ALDH) which converts Indole-3-acetaldehyde to IAA, were downregulated. mdpi.com

In human cell lines, Indole-3-acetaldehyde (also referred to as IAAD) has been shown to modulate gene expression related to cancer progression. In colorectal cancer (CRC) cell lines HCT116 and DLD-1, treatment with IAAD led to changes in the mRNA expression of genes associated with the epithelial-mesenchymal transition (EMT). nih.govnih.gov Specifically, real-time fluorescence quantitative polymerase chain reaction (RT-qPCR) was used to evaluate these changes, as well as the expression of downstream genes of the aryl hydrocarbon receptor (AhR), a known target of indole (B1671886) derivatives. nih.govnih.gov

Proteomic Analysis of Protein Modifications and Levels

Proteomic studies have provided insights into the cellular response to indole compounds, including the metabolic flux through the Indole-3-acetaldehyde pathway. A label-free quantitative proteomic analysis of Pseudomonas sp. strain LY1, which can degrade Indole-3-acetic acid (IAA), showed that proteins in the iad gene cluster, which is involved in IAA degradation, were significantly upregulated in the presence of IAA. frontiersin.orgnih.gov This indicates an increased metabolic processing of indole compounds, a pathway in which Indole-3-acetaldehyde is a key intermediate. frontiersin.orgnih.gov

In the context of plant biology, proteomic analysis of Coffea canephora during the induction of somatic embryogenesis identified several proteins with differential accumulation. mdpi.com Among these, proteins involved in the Indole-3-acetic acid pathway were identified, highlighting the dynamic regulation of this pathway during plant development. mdpi.com For instance, tryptophan synthase, which produces the precursor for Indole-3-acetaldehyde synthesis, was found to be accumulated throughout the process. mdpi.com

In human colorectal cancer cell lines HCT116 and DLD-1, western blotting was employed to detect the expression of intracellular cadherin, a protein involved in cell adhesion and EMT, following treatment with Indole-3-acetaldehyde. nih.gov These analyses are crucial for understanding the functional consequences of gene expression changes at the protein level. nih.gov

Biochemical Studies in Cell Lines (e.g., Enzyme Inhibition, Substrate Consumption)

Indole-3-acetaldehyde serves as a substrate for a variety of enzymes, and its consumption is a key step in several metabolic pathways. wikipedia.org Aldehyde dehydrogenases (ALDHs) are a major class of enzymes that catalyze the oxidation of Indole-3-acetaldehyde to Indole-3-acetic acid (IAA). nih.gov

Biochemical assays have been instrumental in characterizing these enzymes. In human erythrocytes, aldehyde dehydrogenase activity was measured using Indole-3-acetaldehyde as the substrate. nih.gov This study determined the Kₘ value to be below 10 µM for Indole-3-acetaldehyde and identified disulfiram (B1670777) as a potent inhibitor of this activity both in vitro and in vivo. nih.gov

In the plant pathogen Pseudomonas syringae, the enzyme AldA has been identified as an Indole-3-acetaldehyde dehydrogenase crucial for IAA synthesis and virulence. nih.govnih.govnih.gov Steady-state kinetic analysis of wild-type and mutant AldA proteins was performed with varying concentrations of Indole-3-acetaldehyde to determine its kinetic parameters. nih.gov Site-directed mutagenesis of catalytic residues Cys302 and Glu267 in AldA resulted in a complete loss of enzymatic activity, confirming their essential role in the conversion of Indole-3-acetaldehyde. portlandpress.comwustl.edu

Conversely, Indole-3-acetaldehyde can also act as an inhibitor for certain enzymes. In cucumber seedlings, Indole-3-acetaldehyde, a product of the indole-3-ethanol oxidase reaction, was found to inhibit the enzyme. nih.gov

The table below summarizes kinetic data for enzymes utilizing Indole-3-acetaldehyde as a substrate.

| Enzyme/Organism | Substrate | Kₘ (µM) | Inhibitors | Reference |

| Aldehyde Dehydrogenase / Human Erythrocytes | Indole-3-acetaldehyde | < 10 | Disulfiram | nih.gov |

| Indole-3-acetaldehyde Reductase / Cucumis sativus | Indole-3-acetaldehyde | 73, 130, 400 (for 3 distinct enzymes) | Not specified | nih.gov |

| AldA / Pseudomonas syringae | Indole-3-acetaldehyde | Not specified in abstracts | Not specified in abstracts | nih.govportlandpress.com |